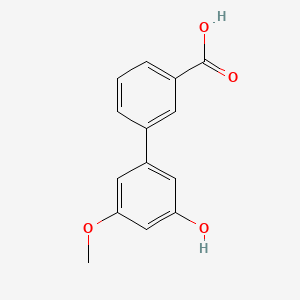

3'-Hydroxy-5'-methoxybiphenyl-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-(3-hydroxy-5-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZVMOPBHNADOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681812 |

Source

|

| Record name | 3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-51-8 |

Source

|

| Record name | 3′-Hydroxy-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry. The guide focuses on the scientifically robust and widely adopted Suzuki-Miyaura cross-coupling reaction as the primary synthetic route. A detailed, step-by-step protocol for this synthesis is provided, along with a discussion of alternative methods such as the Negishi coupling. Furthermore, this guide outlines the synthesis of the requisite precursors, 3-bromo-5-methoxybenzoic acid and 3-hydroxyphenylboronic acid. The content is structured to provide not only procedural instructions but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold

Biphenyl carboxylic acid derivatives are a class of compounds that hold a privileged position in medicinal chemistry and materials science.[1] The rigid biphenyl core provides a defined three-dimensional structure for interaction with biological targets, while the carboxylic acid moiety offers a versatile handle for modulating physicochemical properties and engaging in key binding interactions.[1] This structural motif is found in numerous pharmacologically active agents with applications as anti-inflammatory, antihypertensive, and anticancer therapeutics.[2]

The specific target of this guide, 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid (CAS No. 1215205-51-8), incorporates additional functionality through its hydroxyl and methoxy substituents.[3] These groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for further chemical exploration and drug design. The presence of a phenolic hydroxyl group, in particular, is known to contribute to antioxidant activity in various phenolic compounds.[4]

This guide will provide a detailed exploration of the chemical synthesis of this promising molecule, empowering researchers to access this compound for further investigation.

Retrosynthetic Analysis and Strategic Approach

The primary disconnection for the synthesis of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid logically occurs at the biaryl C-C bond. This retrosynthetic approach points towards a cross-coupling strategy, with the Suzuki-Miyaura reaction being a premier choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]

Caption: Retrosynthetic analysis of the target molecule.

This strategy necessitates the synthesis or acquisition of two key precursors: an aryl halide, 3-bromo-5-methoxybenzoic acid, and an arylboronic acid, 3-hydroxyphenylboronic acid. The following sections will detail the synthesis of these precursors and the subsequent cross-coupling reaction.

Synthesis of Precursors

Synthesis of 3-bromo-5-methoxybenzoic acid

The synthesis of 3-bromo-5-methoxybenzoic acid can be achieved from commercially available starting materials. A common route involves the bromination and subsequent oxidation of a suitable precursor.

Synthesis of 3-hydroxyphenylboronic acid

3-hydroxyphenylboronic acid is a commercially available reagent. However, for instances where a laboratory synthesis is required, it can be prepared from 3-bromophenol. The synthesis involves the protection of the hydroxyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester.

The Suzuki-Miyaura Cross-Coupling Reaction: A Detailed Protocol

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2] It is a robust and versatile method for the formation of carbon-carbon bonds.

Caption: General workflow for the Suzuki-Miyaura coupling.

Experimental Protocol (Representative)

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids.[5] Optimization may be required to achieve the best results.

Materials:

-

3-bromo-5-methoxybenzoic acid (1.0 equiv)

-

3-hydroxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-methoxybenzoic acid, 3-hydroxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₄ | [3] |

| CAS Number | 1215205-51-8 | [3] |

| Molecular Weight | 244.24 g/mol | [6] |

Alternative Synthetic Route: The Negishi Cross-Coupling

The Negishi coupling presents a viable alternative to the Suzuki-Miyaura reaction. This method involves the coupling of an organozinc compound with an organohalide, also catalyzed by a palladium or nickel complex.[7]

The key difference lies in the nature of the organometallic reagent. In this case, 3-hydroxyphenylzinc halide would be required as the coupling partner for 3-bromo-5-methoxybenzoic acid.

While the Negishi coupling is a powerful tool, the preparation and handling of organozinc reagents can be more demanding than for the corresponding boronic acids, often requiring strictly anhydrous conditions.

Characterization

The identity and purity of the synthesized 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the successful formation of the biphenyl scaffold.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the phenolic O-H stretch.

Conclusion

The synthesis of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-methoxybenzoic acid and 3-hydroxyphenylboronic acid. This method offers high yields, good functional group tolerance, and utilizes readily available or synthesizable precursors. This in-depth guide provides a robust starting point for researchers to synthesize this valuable compound for further investigation in drug discovery and materials science. The provided protocols, along with the underlying chemical principles, are intended to empower scientists to confidently approach the synthesis of this and related biphenyl derivatives.

References

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 3-Hydroxy-5-methoxybiphenyl. PubChem. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

- Google Patents. Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

-

National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). PubChem. Available from: [Link]

-

National Center for Biotechnology Information. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubChem. Available from: [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 1215205-51-8|3'-Hydroxy-5'-methoxybiphenyl-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 3-Hydroxy-5-methoxybiphenyl | C13H12O2 | CID 12000323 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesizing Substituted Biphenyl Carboxylic Acids via Suzuki-Miyaura Cross-Coupling: A Mechanistic and Operational Guide

Executive Summary

The Suzuki-Miyaura cross-coupling (SMCC) reaction is a foundational transformation in modern medicinal chemistry, heavily utilized to construct the sp2-sp2 biaryl scaffolds found in numerous approved therapeutics, including angiotensin II receptor blockers (e.g., Losartan, Valsartan) and NSAIDs (e.g., Diflunisal)[1]. However, when the target molecule is a substituted biphenyl carboxylic acid, the presence of the acidic carboxyl moiety introduces significant mechanistic and operational complexities. This whitepaper provides a rigorous mechanistic analysis of the SMCC catalytic cycle for carboxylic acid-bearing substrates, alongside a self-validating experimental protocol designed to ensure high yields, mitigate protodeboronation, and eliminate palladium contamination.

Mechanistic Deep Dive: The Catalytic Cycle

The SMCC mechanism proceeds through three fundamental organometallic stages: oxidative addition, transmetalation, and reductive elimination[2][3][4]. The presence of a carboxylic acid group on either the aryl halide or the boronic acid drastically alters the electronic and steric landscape of these steps.

Oxidative Addition

The catalytic cycle initiates with the insertion of the active Palladium(0) species into the carbon-halogen (C-X) bond of the aryl halide, forming a cis-Palladium(II) complex that rapidly isomerizes to the more stable trans-complex[5]. When utilizing substrates like 4-bromobenzoic acid, the electron-withdrawing nature of the carboxylate group reduces the electron density of the aromatic ring. While electron-deficient aryl halides generally undergo oxidative addition more rapidly[6], the anionic carboxylate (formed in the basic reaction medium) can act as a bidentate ligand. If the catalyst lacks sufficient steric bulk, the carboxylate can coordinate directly to the Pd(II) center, potentially poisoning the catalyst and stalling the cycle[7].

Transmetalation: The Causality of Base Selection

Transmetalation is the rate-limiting and most complex step in the SMCC of carboxylic acids. The inorganic base added to the reaction serves a dual, sequential purpose:

-

Neutralization: The base must first deprotonate the carboxylic acid (pKa ~4.0–5.0). If the acid is not fully neutralized, the acidic protons will rapidly cleave the C-B bond of the organoboron species, leading to protodeboronation—a terminal side reaction that destroys the coupling partner.

-

Boronate Activation: The remaining base must coordinate with the trivalent boron atom to form a tetravalent, electron-rich boronate complex ( [Ar′−B(OH)3]− ). This quaternization increases the nucleophilicity of the aryl group, facilitating its transfer to the Pd(II) center to form a diarylpalladium(II) intermediate[2][4][8].

Scientific Imperative: A strict stoichiometric excess of base (typically >2.0 to 3.0 equivalents) is non-negotiable. Using standard 1.0–1.5 equivalents will result in reaction failure, as the base will be entirely consumed by the carboxylic acid, leaving none to activate the boronic acid[9].

Reductive Elimination

Following transmetalation, the trans-diarylpalladium(II) complex must undergo a second isomerization back to a cis-configuration, as reductive elimination requires the two aryl groups to be adjacent[3][5]. The elimination of the biphenyl carboxylic acid product restores the Pd(0) active species, closing the cycle[2]. Steric bulk at the ortho positions of the newly formed biphenyl system can accelerate this step by destabilizing the planar Pd(II) intermediate, driving the formation of the C-C bond to relieve steric strain.

Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling for biphenyl carboxylic acids.

Quantitative Analysis of Reaction Conditions

The choice of catalyst and solvent system dictates the scalability and purity of the final API. Traditional homogeneous catalysts like Pd(PPh3)4 often leave high residual palladium (40–80 ppm) in the product because the carboxylate acts as a chelating ligand[7]. Transitioning to heterogeneous systems (e.g., Pd/C) or water-soluble nanocatalysts drastically improves the impurity profile.

Table 1: Comparative Conditions for Biphenyl Carboxylic Acid SMCC

| Catalyst System | Substrates | Base (Equiv) | Solvent / Temp | Yield (%) | Ref |

| Pd(PPh3)4 (5 mol%) | 4-Bromophenyl cyclopropane carboxylic acid + Arylboronic acid | Alkaline medium | Aqueous/Organic, Reflux | Good | [10] |

| Pd/C (1.18 mol%) | Bromoaniline derivative + 4-Carboxyphenylboronic acid | Na2CO3 (2.4 equiv) | MeOH/ H2O (1:1), 60°C | 86% | [7] |

| C60−TEGs/PdCl2 (0.05 mol%) | Bromobenzoic acid + Arylboronic acid | K2CO3 (2.0 equiv) | H2O , Room Temp | >90% | [11] |

Note: Base equivalents are calculated based on the total basicity required to both neutralize the acid and activate the boronate.

Self-Validating Experimental Protocol

This step-by-step methodology details the synthesis of a model biphenyl carboxylic acid using a heterogeneous Pd/C catalyst system. This approach is highly advantageous for mitigating palladium contamination during drug development[7].

Step 1: Reagent Solubilization

-

Method: Suspend 4-bromobenzoic acid (1.0 equiv) and the arylboronic acid (1.1 equiv) in a 1:1 mixture of Methanol and Water.

-

Causality: The biphasic/miscible solvent system is critical. Methanol solubilizes the hydrophobic aryl rings, while water is essential for dissolving the inorganic base and the highly polar carboxylate salt formed in the next step[7].

Step 2: Sequential Base Addition (The pH Checkpoint)

-

Method: Slowly add Na2CO3 (2.5 equiv) to the stirring suspension.

-

Causality: The first equivalent of base neutralizes the carboxylic acid, generating the sodium carboxylate. The remaining equivalents activate the boronic acid and buffer the system against acidic byproducts.

-

Validation: Observe the evolution of CO2 gas. The cessation of effervescence serves as a visual, self-validating indicator that the carboxylic acid has been fully deprotonated.

Step 3: Catalyst Introduction and Deoxygenation

-

Method: Add Pd/C (1.5 mol%). Sparge the mixture with N2 for 15 minutes.

-

Causality: Oxygen must be strictly excluded because it promotes the oxidative homocoupling of the boronic acid, consuming the reagent and complicating downstream purification.

Step 4: Catalytic Turnover

-

Method: Heat the reaction to 60°C for 4 hours.

-

Validation: Perform an In-Process Control (IPC) via HPLC. The reaction is deemed complete when the aryl bromide peak area is <2%.

Step 5: Catalyst Scavenging

-

Method: Filter the hot reaction mixture through a pad of Celite.

-

Causality: Heterogeneous Pd/C is easily removed via filtration. This step drops residual palladium levels in the final product to <6 ppm, compared to the 40–80 ppm typically seen with homogeneous Pd(PPh3)4 [7].

Step 6: Product Isolation via Acidification

-

Method: Cool the filtrate to 0–5°C and slowly add 2M HCl until the pH reaches 2.0.

-

Causality: The product exists as a highly soluble sodium carboxylate in the basic aqueous/methanolic medium. Acidification protonates the carboxylate, drastically reducing its solubility and driving the crystallization of the pure biphenyl carboxylic acid.

-

Validation: A thick white precipitate will crash out of solution exclusively at pH < 4.

Caption: Step-by-step experimental workflow and in-process controls for biphenyl carboxylic acid synthesis.

Applications in Drug Discovery

The biphenyl carboxylic acid motif is a "privileged scaffold" in medicinal chemistry[12]. However, these "flat sp2-sp2 biaryls" often introduce developability challenges, including high lipophilicity, high melting points, and poor aqueous solubility[1]. By utilizing the robust SMCC protocols outlined above, medicinal chemists can rapidly generate diverse libraries of biphenyl carboxylic acids, fine-tuning the steric and electronic properties of the rings to disrupt crystal lattice packing and improve pharmacokinetic profiles.

References

- Source: chemistrytalk.

- Source: libretexts.

- Source: wikipedia.

- Source: nih.

- Source: taylorandfrancis.

- Source: acs.

- Source: ajgreenchem.

- Source: benchchem.

- Source: rsc.

- Source: researchgate.

- Source: acs.

- Source: gre.ac.

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. researchgate.net [researchgate.net]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

1H NMR and 13C NMR analysis of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid (CAS No. 1215205-51-8). As a complex biphenyl derivative, its structural elucidation relies heavily on advanced spectroscopic techniques. This document, intended for researchers and drug development professionals, details the predicted spectral data based on fundamental NMR principles, including chemical shifts, spin-spin coupling, and the influence of functional groups on the magnetic environment of nuclei. Furthermore, it outlines a robust, field-proven experimental protocol for acquiring high-quality NMR data and a logical workflow for spectral interpretation. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring both scientific integrity and practical utility.

Introduction

3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid is a poly-functionalized organic molecule featuring a biphenyl core, a structural motif prevalent in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

This guide will first deconstruct the molecule's structure to predict the key features of its ¹H and ¹³C NMR spectra. It will then provide a detailed, step-by-step methodology for sample preparation and data acquisition, followed by a systematic approach to spectral interpretation.

Molecular Structure and Symmetry Analysis

The first step in predicting an NMR spectrum is a thorough analysis of the molecule's structure and symmetry. The IUPAC name, 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, describes a biphenyl system where one ring is substituted with a carboxylic acid at the 3-position, and the second ring is substituted with a hydroxyl group at the 3'-position and a methoxy group at the 5'-position.

The molecular formula is C₁₄H₁₂O₄.[2] A critical observation is the lack of any plane of symmetry within the molecule. This absence of symmetry dictates that all twelve protons and fourteen carbons are, in principle, chemically non-equivalent. Therefore, we anticipate observing a distinct signal for each proton and each carbon atom in the respective NMR spectra.[3]

Predicted NMR Spectral Data

The chemical environment of each nucleus is unique, influenced by factors such as hybridization, electronegativity of neighboring atoms, and magnetic anisotropy (e.g., aromatic ring currents).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, particularly in the aromatic region. The signals are influenced by the electronic effects of the substituents. The carboxylic acid (-COOH) is an electron-withdrawing group, which deshields (shifts downfield) the protons on its attached ring. Conversely, the hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating, shielding (shifting upfield) the protons on their ring. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H-COOH | > 12.0 | Broad Singlet (br s) | - | Acidic proton, highly deshielded, often exchanges with trace water. |

| H-OH | 9.0 - 10.0 | Broad Singlet (br s) | - | Phenolic proton, deshielded, signal shape and position are concentration-dependent. |

| Aromatic Protons (Ring A: H-2, H-4, H-5, H-6) | 7.5 - 8.2 | Multiplets (m) | Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz | These protons are on the electron-deficient ring and will appear downfield. Complex splitting is expected due to multiple ortho and meta couplings.[7] |

| Aromatic Protons (Ring B: H-2', H-4', H-6') | 6.7 - 7.2 | Multiplets (m) | Jmeta ≈ 2-3 Hz | These protons are on the electron-rich ring and will appear upfield relative to Ring A. Splitting will primarily be from meta couplings. |

| H-OCH₃ | ~3.8 | Singlet (s) | - | Methoxy protons are shielded but attached to an electronegative oxygen. They do not couple with other protons. |

Predicted ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum, each of the 14 unique carbon atoms will appear as a singlet.[8] The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[9][10]

Table 2: Predicted ¹³C NMR Chemical Shift (δ) Ranges

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O (Carboxylic Acid) | 165 - 175 | Carbonyl carbons are highly deshielded due to the sp² hybridization and direct attachment to two oxygen atoms.[10] |

| C-OH, C-OCH₃, C-1, C-1', C-3, C-3', C-5' | 130 - 160 | Aromatic quaternary carbons and carbons bonded to oxygen appear in the most downfield region of the aromatic spectrum. |

| Aromatic CH Carbons | 100 - 130 | Aromatic sp² carbons appear in this characteristic range. Carbons on Ring B will be more shielded (upfield) than those on Ring A.[5] |

| -OCH₃ | 55 - 60 | The sp³ hybridized methoxy carbon is shielded relative to aromatic carbons but is deshielded by the attached oxygen. |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and correctly set instrument parameters. The following protocol is a self-validating system designed for compounds like 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid.

Sample Preparation

The choice of solvent is critical. The compound contains both a polar carboxylic acid and a hydroxyl group, suggesting poor solubility in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) typically do not interfere with the aromatic or carboxyl signals.[11]

Step-by-Step Protocol:

-

Weighing: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR (or 20-30 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the vial.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A homogenous solution free of particulate matter is essential for high resolution.[12]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube. This step removes any suspended impurities that can degrade spectral quality.[13]

-

Reference Standard: For many deuterated solvents, the residual solvent peak can be used as a secondary reference. However, for utmost accuracy, a primary internal standard like tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[14]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameters

The following are typical parameters for a 400 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[8]

-

Spectral Interpretation Workflow

A systematic approach is crucial for accurately assigning the structure from the NMR data.

-

Count the Signals: The first step is to count the number of signals in both the ¹H and ¹³C spectra. This provides the number of chemically non-equivalent protons and carbons, which should match the predictions based on molecular symmetry.[3][9]

-

Analyze Chemical Shifts: Assign signals to general regions (e.g., aromatic, aliphatic, carboxyl). This provides initial clues about the types of protons and carbons present.

-

Analyze Integration (¹H NMR): The relative area under each ¹H signal is proportional to the number of protons it represents. For this molecule, the integration should correspond to the number of protons in each unique environment (e.g., 3H for the methoxy group, 1H for each aromatic proton).

-

Analyze Multiplicity (¹H NMR): The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent, non-equivalent protons according to the n+1 rule.[15][16] This is the key to establishing connectivity within molecular fragments.

-

Correlate Data: Combine all information to build the final structure. For complex molecules, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable for unambiguously connecting the fragments.

Conclusion

The ¹H and ¹³C NMR spectra of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid are predicted to be rich in information, reflecting the molecule's asymmetric and poly-functionalized nature. A ¹H NMR spectrum should display distinct signals for the carboxylic acid, hydroxyl, methoxy, and seven unique aromatic protons, with complex splitting patterns in the aromatic region. The ¹³C NMR spectrum is expected to show fourteen discrete signals, corresponding to each unique carbon atom in the molecule. By employing the rigorous experimental protocols and systematic interpretation workflow detailed in this guide, researchers can confidently elucidate and verify the structure of this and other similarly complex molecules, ensuring data integrity for applications in research and development.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

-

ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

-

ACD/Labs. 1H Coupling in Proton NMR. [Link]

-

PubChem. 3-Hydroxy-5-methoxybiphenyl. [Link]

-

Lumsden, M. D., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

-

Braverman, S., et al. (2002). Dynamic NMR Study of the Rotation around “Biphenyl-Type” Bonds in Polycyclic Sulfoxides. The Journal of Organic Chemistry. [Link]

-

TutorChase. NMR Standards and Solvents (14.2.5) | OCR A-Level Chemistry Notes. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

University of Leicester, Department of Chemistry. NMR Sample Preparation. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

ResearchGate. ¹H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. [Link]

-

Unknown. 13C-NMR. [Link]

-

National Center for Biotechnology Information. (2002). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. The Journal of Organic Chemistry. [Link]

-

University of Victoria, Department of Chemistry. NMR Sample Preparation. [Link]

-

NIST. 3-Hydroxybiphenyl. [Link]

-

Desta, I. T., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Physical Chemistry Chemical Physics. [Link]

-

Q-Chem. 11.13.1 NMR Chemical Shifts and J-Couplings. [Link]

-

Mohrig, J. R., et al. Chapter 4: Nuclear Magnetic Resonance Spectroscopy Part 3: 13C NMR. [Link]

-

Pace, C. D., et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

-

University of Regensburg. 1H NMR Spectroscopy. [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2021). 3.10: Spectroscopy of Aromatic Compounds. [Link]

-

University of Colorado Boulder, Department of Chemistry. Aromatics. [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. acdlabs.com [acdlabs.com]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.uoi.gr [chem.uoi.gr]

- 11. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 12. organomation.com [organomation.com]

- 13. web.uvic.ca [web.uvic.ca]

- 14. tutorchase.com [tutorchase.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

Unraveling the Molecular Blueprint: A Comprehensive Guide to the Mass Spectrometry Fragmentation of 3'-Hydroxy-5'-methoxybiphenyl-3-carboxylic Acid

Abstract: For researchers and drug development professionals, the structural elucidation of biphenyl derivatives is a critical component of metabolite identification and pharmacokinetic profiling. As a Senior Application Scientist, I approach mass spectrometry not merely as an exercise in mass matching, but as a study of gas-phase thermodynamics. This whitepaper provides an in-depth, mechanistic analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, translating raw spectral data into a logical framework of molecular dissociation.

Introduction: Molecular Architecture & Ionization Strategy

The molecule 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid (C₁₄H₁₂O₄, Exact Mass: 244.0736 Da) is a highly functionalized biphenyl scaffold. It contains three distinct functional domains that dictate its behavior in a mass spectrometer:

-

A Biphenyl Core: Provides extensive π -conjugation, stabilizing radical and anionic intermediates.

-

A Carboxylic Acid (Ring A): Highly acidic ( pKa≈4.0 ), serving as the primary site for deprotonation.

-

Phenolic Hydroxyl and Methoxy Groups (Ring B): Provide secondary sites for ionization and drive specific neutral and radical losses during collision-induced dissociation (CID).

Ionization Strategy: To achieve maximum sensitivity and predictable fragmentation, Electrospray Ionization (ESI) in Negative Ion Mode is the gold standard for this compound. The mildly basic or neutral conditions of standard reversed-phase liquid chromatography (LC) mobile phases readily deprotonate the carboxylic acid, yielding a highly stable [M−H]− precursor ion at m/z 243.0663.

Experimental Protocol: LC-ESI-HRMS/MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating analytical system. This protocol incorporates blank runs to rule out carryover and utilizes a collision energy (CE) ramp to capture both low-energy and high-energy fragmentation events.

Step 1: Sample Preparation & System Suitability

-

Stock Solution: Weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

-

Working Solution: Dilute to 1 µg/mL using a 50:50 mixture of Methanol and Water containing 10 mM Ammonium Acetate (pH ~6.8). Causality: Ammonium acetate buffers the solution, ensuring consistent deprotonation of the carboxylic acid without suppressing the ESI signal, a common issue when using strong acids like TFA.

-

Validation: Inject a solvent blank prior to the sample to establish a baseline and confirm the absence of isobaric background interference.

Step 2: UHPLC Separation

-

Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: LC-MS grade Water + 10 mM Ammonium Acetate.

-

Mobile Phase B: LC-MS grade Methanol.

-

Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: High-Resolution MS/MS Acquisition

-

Source Parameters: Set the ESI capillary voltage to -3.5 kV and the desolvation temperature to 350 °C.

-

Isolation & Fragmentation: Isolate the precursor ion ( [M−H]− at m/z 243.066) in Q1. Route the ions to the collision cell using Argon as the collision gas.

-

CE Ramping: Acquire MS/MS spectra using a stepped Collision Energy (CE) of 15, 25, and 35 eV. Causality: Stepped CE ensures that both highly labile bonds (like the carboxylate) and stable aromatic bonds are cleaved within a single analytical run, providing a complete fragmentation fingerprint .

LC-ESI-HRMS/MS workflow for the analysis of biphenyl carboxylic acid derivatives.

Mechanistic Fragmentation Pathways

The collision-induced dissociation of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid follows a highly logical, sequential degradation pathway governed by bond dissociation energies.

Pathway A: Decarboxylation (The Primary Event)

Upon entering the collision cell, the lowest-energy fragmentation pathway is the expulsion of carbon dioxide ( CO2 , 44 Da) from the deprotonated carboxylic acid.

-

Transition: m/z 243.0663 → m/z 199.0765

-

Causality: The carboxylate anion is highly labile under CID. The loss of CO2 leaves a carbanion on the biphenyl ring. This carbanion is thermodynamically stabilized by the extended π -conjugation of the biphenyl system. This facile neutral loss is a universal diagnostic hallmark for aromatic carboxylic acids analyzed in negative ion mode .

Pathway B: Demethylation (The Methoxy Cleavage)

Once the molecule is decarboxylated, the internal energy of the system increases, targeting the next weakest bond: the O−CH3 bond on Ring B.

-

Transition: m/z 199.0765 → m/z 184.0530

-

Causality: Methoxylated aromatics in negative ion mode frequently undergo homolytic cleavage rather than heterolytic cleavage. The expulsion of a methyl radical ( ∙CH3 , 15 Da) generates a highly stable distonic radical anion. The resulting structure resembles a stabilized semiquinone radical, drawing electron density across the biphenyl core .

Pathway C: Carbon Monoxide Expulsion (Ring Contraction)

At higher collision energies (e.g., >30 eV), the semiquinone-like radical anion undergoes deep structural rearrangement.

-

Transition: m/z 184.0530 → m/z 156.0581

-

Causality: The loss of carbon monoxide ( CO , 28 Da) from phenolic and quinoid structures is a classic high-energy fragmentation route. This expulsion forces a ring contraction, typically converting the six-membered phenolic ring into a five-membered cyclopentadienyl-like radical anion derivative.

Quantitative Fragmentation Data

The following table summarizes the high-resolution accurate mass (HRAM) data for the primary fragmentation cascade. Mass errors below 2.0 ppm validate the elemental compositions of the proposed fragments.

| Fragment Ion (m/z) | Elemental Formula | Neutral / Radical Loss | Mass Error (ppm) | Relative Abundance (%) | Structural Assignment |

| 243.0663 | C14H11O4− | - | < 1.0 | 100 (Precursor) | Deprotonated molecular ion [M−H]− |

| 199.0765 | C13H11O2− | CO2 (43.9898 Da) | < 1.5 | 85 | Decarboxylated biphenyl anion |

| 184.0530 | C12H8O2∙− | ∙CH3 (15.0235 Da) | < 1.0 | 100 (Base Peak) | Distonic radical anion (Semiquinone) |

| 156.0581 | C11H8O∙− | CO (27.9949 Da) | < 2.0 | 45 | Ring contraction product |

Visualizing the Fragmentation Logic

The structural degradation of the molecule can be mapped as a decision tree, where each node represents a stable gas-phase intermediate separated by specific energy barriers.

ESI-MS/MS negative ion fragmentation pathway of the biphenyl-3-carboxylic acid.

Conclusion & Analytical Implications

Understanding the fragmentation of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid is paramount for scientists engaged in drug metabolism and pharmacokinetics (DMPK). The sequential loss of CO2→∙CH3→CO acts as a highly specific molecular barcode.

If this compound were to undergo phase I metabolism (e.g., O-demethylation by CYP450 enzymes), the resulting metabolite would lack the characteristic 15 Da loss, immediately pinpointing the site of biotransformation. By grounding our analytical workflows in the fundamental principles of gas-phase chemistry, we transform mass spectrometers from mere weighing scales into powerful engines for structural discovery.

References

-

Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deuterated Standards. ChemRxiv. URL:[Link]

-

Signals of diagnostic ions in the product ion spectra of [M − H] ions of methoxylated flavonoids. Rapid Communications in Mass Spectrometry / ResearchGate. URL:[Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated aerosols. University of Cambridge Repository. URL:[Link]

Crystallographic Profiling of Substituted Biphenyl Carboxylic Acids: Structural Determinants and Implications for Rational Drug Design

Executive Summary

Substituted biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the structural foundation for a vast array of pharmacological agents[1]. From established non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, diflunisal, and fenbufen[1][2], to novel uricosuric agents targeting URAT1[3] and partial agonists for peroxisome proliferator-activated receptor delta (PPAR δ )[4], this chemical class is indispensable.

As a Senior Application Scientist, I approach the solid-state characterization of these molecules not merely as an analytical exercise, but as a predictive tool. The crystal structure of a biphenyl carboxylic acid dictates its physicochemical properties—such as solubility, dissolution rate, and physical stability—which ultimately govern its oral bioavailability. Furthermore, the solid-state conformation provides the most thermodynamically stable baseline for in silico molecular docking and structure-based drug design[5][6]. This whitepaper provides an in-depth technical analysis of the crystallographic behaviors of substituted biphenyl carboxylic acids, detailing their supramolecular assembly, conformational dynamics, and the rigorous methodologies required to characterize them.

Conformational Dynamics and Supramolecular Synthons

The solid-state architecture of biphenyl carboxylic acids is governed by a delicate balance between intramolecular steric constraints and intermolecular packing forces.

The Biphenyl Core and Dihedral Torsion

The dihedral angle between the two phenyl rings is the primary determinant of the molecule's three-dimensional footprint. While extended π -conjugation favors a coplanar arrangement (dihedral angle ≈ 0°), steric repulsion between ortho-hydrogens or bulky substituents forces the rings to twist. In the solid state, this intramolecular tension is balanced against intermolecular lattice energies.

For example, in the crystal structure of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings within the biphenyl group is restricted to 26.09°[5][7]. This relatively small angle is maintained despite the presence of the bulky benzyloxy group, primarily due to the tensile forces exerted by the crystal packing and the specific demands of the hydrogen-bonded network[5]. Conversely, in 4'-hydroxybiphenyl-4-carboxylic acid, the biphenyl system exhibits a nearly planar conformation with a dihedral angle of just 5.66°, which leads to static repulsion and results in the phenyl ring being disordered over two positions in the crystal lattice[8].

The Carboxylic Acid Pharmacophore: The R22(8) Motif

The carboxylic acid functional group is a highly reliable supramolecular synthon. The strong thermodynamic driving force to form intermolecular O-H···O hydrogen bonds almost universally results in the formation of centrosymmetric inversion dimers[5][8]. Crystallographically, this is denoted by the graph-set motif R22(8) [5][7][8].

This dimeric core acts as a rigid anchor. Once the dimer forms, the rest of the biphenyl system must adapt its conformation to allow for efficient close-packing. In derivatives like 4'-hydroxybiphenyl-4-carboxylic acid, secondary hydrogen-bonding interactions between the hydroxyl groups generate extended chains, propagating the dimeric units into a highly stable lamellar layer[8].

Supramolecular assembly pathway of biphenyl carboxylic acids from monomer to 3D lattice.

Quantitative Crystallographic Data

To illustrate the structural diversity of this class, the following table summarizes the key crystallographic parameters of distinct substituted biphenyl carboxylic acids derived from single-crystal X-ray diffraction (SCXRD) studies.

| Compound | Space Group | Biphenyl Dihedral Angle (°) | Primary H-Bond Motif | Key Intermolecular Interactions |

| 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid [5][7] | Monoclinic, P2/c | 26.09 | R22(8) inversion dimer | O-H···O, C-H··· π (forming molecular sheets) |

| 4'-hydroxybiphenyl-4-carboxylic acid [8] | Monoclinic, P2 1 /n | 5.66 (disordered) | R22(8) inversion dimer | O-H···O (carboxylic), O-H···O (hydroxyl lamellar chains) |

Note: The structural rigidity of the biphenyl moiety combined with the versatile reactivity of the carboxylic acid group allows for the creation of diverse molecular architectures[1]. The variations in dihedral angles directly impact how these molecules interface with target proteins, such as the ligand-binding domain of PPAR δ [4] or the URAT1 transporter[3].

Experimental Methodology: Self-Validating SCXRD Protocol

To ensure absolute scientific integrity, the determination of a crystal structure must be a self-validating system. The following protocol details the causality behind each step in isolating and characterizing biphenyl carboxylic acid polymorphs.

Step 1: Controlled Crystallization

-

Solvent Selection: Dissolve the synthesized biphenyl carboxylic acid API in a hot binary solvent system (e.g., ethanol/water 1:1 v/v)[8].

-

Causality: Binary mixtures allow precise tuning of the dielectric constant. As the volatile solvent (ethanol) evaporates, the supersaturation level increases gradually, promoting the nucleation of high-quality, defect-free crystals rather than amorphous precipitates.

-

-

Incubation: Allow the solution to undergo slow evaporation at room temperature over several days[8].

Step 2: Optical Validation

-

Microscopic Examination: Submerge the harvested crystals in inert paratone oil and examine them under cross-polarized light.

-

Self-Validation Check: A true single crystal will extinguish light uniformly every 90° of rotation. Incomplete or patchy extinction indicates twinning or polycrystalline aggregates. Only crystals showing uniform extinction are selected, preventing overlapping diffraction lattices that would corrupt the data.

-

Step 3: X-Ray Diffraction Data Collection

-

Mounting: Mount the validated crystal on a glass fiber or cryoloop and transfer it to the goniometer of an X-ray diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å)[8].

-

Data Acquisition: Collect diffraction frames at a controlled temperature (e.g., 293 K)[8].

Step 4: Data Reduction and Structure Solution

-

Integration: Process the frames using data reduction software to extract intensities and assign indices ( hkl ).

-

Self-Validation Check: Monitor the internal agreement factor ( Rint ). An Rint<0.05 mathematically validates the assigned Laue group and crystal symmetry.

-

-

Phase Problem Resolution: Solve the structure using Direct Methods (e.g., SHELXT) to locate the heavy atoms (C, O) in the asymmetric unit.

Step 5: Refinement

-

Least-Squares Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Hydrogen Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Self-Validation Check: The final structural model is validated by an R1 value < 0.05 and a featureless residual electron density map. If a phenyl ring shows significantly elongated thermal ellipsoids, it indicates static repulsion and disorder (as seen in 4'-hydroxybiphenyl-4-carboxylic acid[8]), requiring the refinement of the ring over two positions with fractional occupancies.

-

Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

References

-

Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid Source: IUCr Journals URL:[Link]

-

Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 40-(benzyloxy)-[1,10-biphenyl]-3-carboxylic acid Source: IUCr Journals URL:[Link]

-

Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid derivative Source: PMC (NIH) URL:[Link]

-

Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid Source: ResearchGate URL:[Link]

-

4′-Hydroxybiphenyl-4-carboxylic acid Source: IUCr Journals URL:[Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors Source: MDPI URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Biosynthetic Pathway of Phenolic Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenolic Biphenyls

Phenolic biphenyls represent a structurally diverse class of plant secondary metabolites with a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Notable examples include the neolignans magnolol and honokiol, isolated from Magnolia officinalis, which have been a focus of research for their potential therapeutic applications.[1][4] The core structure, a biphenyl moiety with hydroxyl substitutions, is the foundation for their chemical and biological properties. Understanding the biosynthetic pathway of these compounds is crucial for their targeted synthesis, derivatization, and the development of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the biosynthesis of phenolic biphenyls, from their primary metabolic precursors to the key enzymatic reactions that form the characteristic biphenyl scaffold.

Part 1: The Phenylpropanoid Pathway - Laying the Foundation

The journey to phenolic biphenyls begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds.[5][6] This pathway provides the fundamental building blocks for the biosynthesis of biphenyls.

The initial steps of the phenylpropanoid pathway are often referred to as the general phenylpropanoid pathway and involve the following key enzymatic transformations:[6][7]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the first committed step in the pathway.[6]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.[6][7]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6][7]

p-Coumaroyl-CoA is a critical branch-point intermediate that can be further modified through a series of hydroxylations, methylations, and reductions to generate a variety of monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[6][7] These monolignols serve as the direct precursors for the oxidative coupling reactions that form the biphenyl linkage.

Caption: The general phenylpropanoid pathway leading to monolignol precursors.

Part 2: Oxidative Coupling - The Heart of Biphenyl Formation

The defining step in the biosynthesis of phenolic biphenyls is the oxidative coupling of two phenolic precursor molecules. This reaction is primarily mediated by oxidoreductase enzymes, namely laccases and peroxidases, which generate phenoxy radicals from the monolignol substrates.[8][9] These highly reactive radical intermediates then spontaneously couple to form a variety of dimeric products, including the characteristic biphenyl linkage.[10][11]

Key Enzyme Families:

-

Laccases (EC 1.10.3.2): These multicopper oxidases utilize molecular oxygen as the final electron acceptor to oxidize a broad range of phenolic and non-phenolic substrates.[12][13] In the context of biphenyl biosynthesis, laccases catalyze the one-electron oxidation of monolignols to their corresponding phenoxy radicals.[9]

-

Peroxidases (EC 1.11.1.x): These heme-containing enzymes utilize hydrogen peroxide to oxidize their substrates. Similar to laccases, they generate phenoxy radicals from monolignols, initiating the coupling process.[8]

The coupling of these radicals can result in various linkage types (e.g., β-β', β-5', β-O-4'). The formation of the C-C bond that defines the biphenyl structure is a key outcome of this process.[14]

Caption: Enzymatic oxidative coupling of phenolic precursors to form a biphenyl.

The Role of Dirigent Proteins:

While oxidative coupling can occur spontaneously, the regio- and stereoselectivity of the reaction are often controlled by a class of non-catalytic proteins known as dirigent proteins (DIRs).[14][15] DIRs are thought to bind the phenoxy radicals and orient them in a specific manner to favor the formation of a particular stereoisomer of the biphenyl product.[16][17] For example, in the biosynthesis of lignans, DIRs play a crucial role in directing the coupling of coniferyl alcohol radicals to produce either (+)- or (-)-pinoresinol.[14][18] The involvement of DIRs in the biosynthesis of other phenolic biphenyls, such as magnolol and honokiol, is an active area of research.[19]

Part 3: Case Study - Biosynthesis of Magnolol and Honokiol

Magnolol and honokiol are isomeric neolignans with a biphenyl scaffold that have garnered significant interest for their pharmacological activities.[1][4] Their biosynthesis is believed to proceed through the oxidative coupling of two molecules of p-allylphenol, which is derived from the phenylpropanoid pathway. While the exact enzymatic machinery is still under investigation, it is hypothesized that laccases and/or peroxidases catalyze the formation of p-allylphenol radicals, which then couple to form the biphenyl structure.[19] The potential role of dirigent proteins in controlling the regioselectivity of this coupling to yield either magnolol or honokiol is a key question in the field.[19]

Part 4: Experimental Workflows for Studying Biphenyl Biosynthesis

Elucidating the biosynthetic pathway of phenolic biphenyls requires a multi-faceted approach combining biochemical, molecular, and analytical techniques.

Protocol 1: In Vitro Enzyme Assays

This protocol describes the characterization of a candidate laccase or peroxidase for its ability to catalyze the oxidative coupling of phenolic precursors.

1. Enzyme Expression and Purification:

- Clone the gene encoding the candidate enzyme into a suitable expression vector (e.g., pET vector for E. coli expression).

- Transform the expression vector into a suitable host strain.

- Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

2. Enzyme Activity Assay:

- Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 5.0), the purified enzyme, and the phenolic substrate (e.g., coniferyl alcohol).

- For peroxidases, include hydrogen peroxide in the reaction mixture.

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate).

3. Product Analysis:

- Extract the reaction products with an organic solvent.

- Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the biphenyl products.

- Compare the retention times and mass spectra of the products with authentic standards of the expected biphenyl compounds.

Protocol 2: Isotopic Labeling Studies

Tracer techniques using stable or radioactive isotopes are powerful tools for delineating biosynthetic pathways in vivo.[20][21]

1. Precursor Feeding:

- Synthesize or procure a labeled precursor, such as ¹³C- or ¹⁴C-labeled L-phenylalanine.

- Administer the labeled precursor to the plant or cell culture that produces the phenolic biphenyl of interest.

2. Incubation and Extraction:

- Allow sufficient time for the plant or cell culture to metabolize the labeled precursor.

- Harvest the plant material or cells and extract the secondary metabolites.

3. Analysis of Labeled Products:

- Purify the phenolic biphenyl of interest from the extract.

- Analyze the purified compound using Mass Spectrometry (for stable isotopes) or scintillation counting (for radioactive isotopes) to determine the incorporation of the label.

- The pattern of label incorporation can provide valuable information about the biosynthetic route.

Protocol 3: Gene Silencing and Overexpression

Manipulating the expression of candidate genes in the host organism can provide strong evidence for their involvement in the biosynthetic pathway.

1. Gene Silencing (e.g., RNA interference - RNAi):

- Design and construct an RNAi vector targeting the gene of interest (e.g., a candidate laccase or DIR).

- Transform the RNAi construct into the host plant or cell culture.

- Analyze the transgenic lines for reduced expression of the target gene (e.g., via qRT-PCR).

- Quantify the accumulation of the phenolic biphenyl in the silenced lines and compare it to wild-type controls. A significant reduction in product accumulation would support the gene's role in the pathway.

2. Gene Overexpression:

- Clone the full-length cDNA of the candidate gene into an overexpression vector.

- Transform the overexpression construct into the host organism.

- Select transgenic lines with high levels of target gene expression.

- Analyze the metabolite profile of the overexpression lines for increased accumulation of the phenolic biphenyl.

Part 5: Challenges and Future Directions

While significant progress has been made in understanding the biosynthesis of phenolic biphenyls, several key questions remain. A major challenge is to unravel the mechanisms that control the regioselectivity of the oxidative coupling reaction. The discovery and characterization of novel dirigent proteins will be crucial in this regard. Furthermore, the application of synthetic biology approaches to engineer microbial hosts for the production of high-value phenolic biphenyls holds great promise for their sustainable and scalable synthesis. The integration of "omics" technologies, such as transcriptomics and metabolomics, will continue to be instrumental in identifying and characterizing the genes and enzymes involved in these complex biosynthetic pathways.[22][23]

References

-

SciSpace. (2020, November 12). Natural Products Originated from the Oxidative Coupling of Tyrosine and Tryptophan: Biosynthesis and Bioinspired Synthesis. Retrieved from [Link]

-

Chemical Reviews. (2016, December 12). Oxidative Cyclization in Natural Product Biosynthesis. Retrieved from [Link]

-

PubMed. (2020, June 1). Enzymatic synthesis of biphenyl-DNA oligonucleotides. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, June 9). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed biosynthesis pathway for neolignans, honokiol and magnolol, in Magnolia obovata. Retrieved from [Link]

-

MDPI. (2024, February 24). Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. Retrieved from [Link]

-

PubMed Central. (n.d.). Laccase-mediated synthesis of bioactive natural products and their analogues. Retrieved from [Link]

-

Slideshare. (n.d.). Biosynthetic pathways. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, June 9). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Retrieved from [Link]

-

ResearchGate. (2023, June 9). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Retrieved from [Link]

-

PubMed Central. (n.d.). Integrative omics approaches for biosynthetic pathway discovery in plants. Retrieved from [Link]

-

ScienceDirect. (n.d.). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Retrieved from [Link]

-

PubMed Central. (n.d.). Constructing de novo biosynthetic pathways for chemical synthesis inside living cells. Retrieved from [Link]

-

ResearchGate. (n.d.). The phenylpropanoid pathway, which leads to a variety of plant.... Retrieved from [Link]

- Google Patents. (n.d.). EP3002333A1 - Process for preparing biphenyl compounds.

-

PubMed Central. (2018, February 7). Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells. Retrieved from [Link]

-

Quora. (2018, July 21). What are the experimental approaches for studying a metabolic pathway?. Retrieved from [Link]

-

PubMed Central. (2022, May 25). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Retrieved from [Link]

-

SciSpace. (n.d.). Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure. Retrieved from [Link]

-

PubMed. (2017, June 15). Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure. Retrieved from [Link]

-

PubMed. (n.d.). Factors affecting the oxidative activity of laccase towards biphenyl derivatives in homogeneous aqueous-organic systems. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Production of Honokiol and Magnolol in Suspension Cultures of Magnolia Dealbata Zucc. Retrieved from [Link]

-

Frontiers. (2021, March 17). Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update. Retrieved from [Link]

-

RSC Publishing. (n.d.). Laccase-mediated synthesis of bioactive natural products and their analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpropanoid. Retrieved from [Link]

-

PubMed. (2013, October 15). Dirigent proteins: molecular characteristics and potential biotechnological applications. Retrieved from [Link]

-

IntechOpen. (2019, January 31). Shikimic Acid Pathway in Biosynthesis of Phenolic Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Advances on Semisynthesis, Total Synthesis, and Structure-Activity Relationships of Honokiol and Magnolol Derivatives. Retrieved from [Link]

-

ResearchGate. (2026, February 27). Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure. Retrieved from [Link]

-

PubMed Central. (n.d.). Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues. Retrieved from [Link]

-

MDPI. (n.d.). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of phenolic compounds in the plant cell.... Retrieved from [Link]

-

Pharmacy 180. (n.d.). Biosynthesis of Phenolic Compounds - Pharmacognosy. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Retrieved from [Link]

-

Frontiers. (2022, November 30). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Retrieved from [Link]

-

ScienceDirect. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

Frontiers. (2025, June 26). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of biphenyls. (A) Two-step photosplicing reaction starting.... Retrieved from [Link]

-

RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

Sources

- 1. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances on Semisynthesis, Total Synthesis, and Structure-Activity Relationships of Honokiol and Magnolol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 4. Frontiers | Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update [frontiersin.org]

- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 6. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in oxidative phenol coupling for the total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. EP3002333A1 - Process for preparing biphenyl compounds - Google Patents [patents.google.com]

- 13. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biosynthetic pathways | PPTX [slideshare.net]

- 21. quora.com [quora.com]

- 22. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

theoretical conformational analysis of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid

An In-depth Technical Guide: Theoretical Conformational Analysis of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules, such as those containing a biphenyl scaffold, understanding the accessible conformations and their relative energies is paramount in drug design and development. This guide provides a comprehensive theoretical framework for the conformational analysis of 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, a substituted biphenyl of potential pharmaceutical interest. We detail a robust computational protocol, from initial structure generation to high-level quantum mechanical calculations, designed to elucidate the molecule's potential energy surface (PES). The narrative emphasizes the causality behind methodological choices, ensuring both scientific rigor and practical insight. By exploring the interplay of steric hindrance, electronic effects, and intramolecular interactions, this work serves as a self-contained manual for researchers aiming to perform similar analyses on flexible drug-like molecules.

Introduction: The Primacy of Shape in Molecular Function

Conformational analysis, the study of the energetics associated with the different spatial arrangements a molecule can adopt through bond rotations, is a cornerstone of modern medicinal chemistry.[1] A molecule's conformation dictates its ability to bind to a biological target, influencing efficacy, selectivity, and overall pharmacological profile.

1.1 The Biphenyl Motif: A Privileged and Flexible Scaffold

The biphenyl unit is a common structural motif in many biologically active compounds. The central C-C single bond allows for rotation of the two phenyl rings relative to one another. This rotation is not free; it is governed by a delicate balance between two primary opposing forces:

-

π-Conjugation: A planar conformation maximizes the overlap of the π-orbitals between the two rings, an electronically stabilizing effect.[2][3]

-

Steric Repulsion: In a planar arrangement, the ortho-hydrogens on the adjacent rings experience significant van der Waals repulsion, a destabilizing effect that favors a twisted, non-planar geometry.[4]

This interplay results in a characteristic potential energy surface with a non-planar ground state for the parent biphenyl molecule.[2][5] The nature and position of substituents on the rings can dramatically alter this energy landscape.[6]

1.2 Spotlight on 3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid

3'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid (CAS 1215205-51-8) presents a compelling case for detailed conformational analysis.[7][8] The substituents (-OH, -OCH₃, -COOH) are capable of forming intramolecular hydrogen bonds and exerting distinct electronic effects, which can significantly influence the preferred dihedral angle between the phenyl rings and, consequently, the molecule's overall shape and potential bioactivity. This guide will systematically dissect these influences using first-principles computational methods.

Theoretical Foundations of Conformational Exploration

To accurately map the conformational landscape, we rely on computational chemistry methods that can model molecular energies and structures.

2.1 The Potential Energy Surface (PES)

Conceptually, the potential energy surface is a mathematical landscape where the energy of a molecular system is plotted as a function of its geometric coordinates.[9] Stable conformations correspond to valleys (local minima) on this surface, while the paths between them lead over hills (saddle points or transition states). A relaxed PES scan, where one geometric coordinate (like a dihedral angle) is systematically varied while all others are allowed to relax, is an invaluable tool for exploring this landscape.[10]

2.2 Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For the level of accuracy required in drug discovery, Density Functional Theory (DFT) offers the optimal balance of computational cost and precision.[11][12] Unlike simpler molecular mechanics methods, DFT explicitly treats the electronic structure of the molecule, providing a more robust description of the subtle electronic effects that govern conformational preferences.[13] The choice of the functional and basis set is critical; for systems like biphenyls where non-covalent interactions are key, dispersion-corrected functionals (e.g., B3LYP-D3, ωB97X-D) are essential for achieving reliable results.[11][14]

A Validated Computational Protocol

This section outlines a step-by-step methodology for performing a thorough conformational analysis. Each step is designed to build upon the last, culminating in a high-fidelity map of the molecule's conformational preferences.

3.1 Step 1: Initial 3D Structure Generation